N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a benzodioxole moiety linked via an acetamide bridge to a substituted imidazole-thioether scaffold. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is known for its metabolic stability and bioavailability, while the imidazole-thioether component contributes to diverse biological interactions, including enzyme inhibition and receptor binding . Its synthesis typically involves coupling a benzodioxole-containing amine with a thioether-functionalized imidazole intermediate under carbodiimide-mediated conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-24-15-4-2-3-14(10-15)22-8-7-20-19(22)27-11-18(23)21-13-5-6-16-17(9-13)26-12-25-16/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWJOXNWZFPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazole ring. The molecular formula can be represented as C₁₅H₁₅N₃O₂S. Its structural elements contribute to its biological properties, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 299.36 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential interactions with cancer-related pathways. Research has highlighted that imidazole derivatives can induce apoptosis in cancer cells by modulating anti-apoptotic proteins such as Mcl-1 . This mechanism may be relevant for this compound.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. For example, the benzo[d][1,3]dioxole group is known to inhibit pro-inflammatory cytokines, suggesting that our compound may also exhibit such effects .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzo[d][1,3]dioxole derivatives, this compound was tested against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL against Staphylococcus aureus, indicating significant antibacterial activity.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of imidazole-based compounds. The study revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound showed IC50 values around 30 μM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity: The thioacetamide group may interact with cysteine residues in enzymes critical for bacterial survival or cancer cell proliferation.
Modulation of Signaling Pathways: The imidazole moiety could influence signaling pathways related to cell growth and apoptosis.
Antioxidant Properties: Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their overall therapeutic effects.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA . The presence of the imidazole ring is particularly noteworthy as it enhances the compound's ability to interact with microbial targets.
Anticancer Potential
The compound's structural features suggest potential anticancer activities. Research on related thiazole derivatives indicates that such compounds can exhibit chemopreventive effects against various cancer types . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antiparasitic Activity
Studies have also highlighted the antiparasitic properties of similar compounds. For example, benzotriazole derivatives have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, showcasing their potential in treating parasitic infections . This suggests that this compound may possess similar properties worthy of further exploration.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- A study demonstrated that benzotriazole derivatives showed significant antibacterial activity against clinical strains of bacteria, with some compounds exhibiting MIC values comparable to standard antibiotics .
- Another investigation into the antiparasitic effects of benzotriazole derivatives revealed promising results against Entamoeba histolytica, indicating that modifications on the benzotriazole scaffold could lead to enhanced activity against protozoan parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core motifs: benzodioxole derivatives, imidazole-thioether hybrids, and acetamide-linked heterocycles. Below is a detailed comparison of key compounds:
Structural Analogues and Their Properties
Key Comparative Findings
Bioactivity :
- Compound 28 () exhibits potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibition (IC₅₀ = 0.87 µM), attributed to its benzimidazole-methylbenzyl group enhancing target binding. In contrast, the target compound lacks reported IDO1 data, but its 3-methoxyphenyl group may confer distinct selectivity due to electronic effects .
- Compounds 9a–9e () demonstrate α-glucosidase inhibitory activity, with 9c (4-bromophenyl substituent) showing the highest potency. The target compound’s imidazole-thioether motif shares similarities but lacks the triazole-thiazole pharmacophore critical for enzyme interaction .
Synthetic Efficiency :
- The target compound’s synthesis yield (~84%) aligns with derivatives like 28 , where carbodiimide-mediated coupling ensures reliable amide bond formation . In contrast, benzimidazole-thioether derivatives () require benzoylation steps, reducing yields to 65–85% .
Structural Determinants of Activity :
- Benzodioxole vs. Benzoyl Groups : The benzodioxole moiety in the target compound improves metabolic stability compared to benzoyl-substituted analogs (), which are prone to hydrolysis .
- Substituent Effects : The 3-methoxyphenyl group on the imidazole ring may enhance lipophilicity and membrane permeability relative to 4-bromophenyl (9c) or fluorophenyl (9b) derivatives, which prioritize steric and electronic interactions with target enzymes .
Computational Insights: Molecular docking studies () reveal that triazole-thiazole analogs (e.g., 9c) adopt binding poses similar to acarbose (a known α-glucosidase inhibitor), while the target compound’s imidazole-thioether scaffold may favor alternative binding modes due to its smaller size and flexibility .
Q & A
Basic: What key functional groups define the compound’s reactivity and bioactivity?
The compound contains three critical functional groups:
- Benzo[d][1,3]dioxole : Enhances lipophilicity and influences solubility, potentially affecting membrane permeability in biological systems .
- Imidazole ring : Facilitates hydrogen bonding and π-π stacking interactions, contributing to binding affinity with enzyme active sites (e.g., cytochrome P450 or kinase targets) .
- Thioacetamide bridge : Provides a reactive thiol group for nucleophilic substitutions or disulfide bond formation, critical for modulating pharmacokinetic properties .
Methodological Insight : Prioritize spectroscopic characterization (e.g., H NMR, IR) to confirm functional group integrity post-synthesis .
Basic: What synthetic routes are commonly employed for this compound?
The synthesis typically involves:
Step 1 : Formation of the imidazole-thiol intermediate via cyclization of thiourea derivatives under reflux in glacial acetic acid .
Step 2 : Coupling with the benzo[d][1,3]dioxole-acetamide moiety using nucleophilic acyl substitution, often in DMF or acetonitrile at 60–80°C .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can synthesis yield be optimized while minimizing side products?
- Solvent Selection : Replace DMF with acetonitrile to reduce carbamate byproducts in the coupling step .
- Catalyst Optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC for milder conditions and higher regioselectivity .
- Stepwise Purification : Isolate intermediates (e.g., imidazole-thiol) before coupling to avoid competing reactions .
Validation : Compare yields via H NMR integration of crude vs. purified products .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., MCF-7 vs. HepG2) to account for tissue-specific activity .
- Purity Verification : Use HPLC-MS to confirm absence of impurities (e.g., unreacted thiols) that may interfere with bioassays .
- Solvent Compatibility : Ensure DMSO stock solutions are <0.1% in cell culture to avoid cytotoxicity artifacts .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Modification Targets :
- Imidazole substituents : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess impact on kinase inhibition .
- Thioacetamide bridge : Substitute sulfur with oxygen to evaluate redox stability in hepatic microsomal assays .
- Biological Testing : Screen analogs against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines using standardized MIC and MTT protocols .
Advanced: What strategies ensure compound stability under varying experimental conditions?
- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with LC-MS monitoring to identify labile bonds (e.g., thioacetamide hydrolysis) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions affecting solubility .
- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photooxidation of the benzo[d][1,3]dioxole moiety .
Basic: Which analytical methods are essential for structural elucidation?
- NMR Spectroscopy : C DEPT-135 to confirm quaternary carbons in the benzo[d][1,3]dioxole ring .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]) and fragmentation patterns .
- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages to confirm stoichiometry .
Advanced: How can computational modeling guide mechanistic studies?
- Docking Simulations : Use AutoDock Vina to predict binding modes with COX-2 or EGFR kinases, focusing on imidazole-thioacetamide interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .
- MD Simulations : Simulate solvation dynamics in explicit water to optimize solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
